molecular formula C19H25Cl2NO4S B224867 N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

Cat. No. B224867
M. Wt: 434.4 g/mol
InChI Key: WIZIGUHFQKCQLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide, also known as ABE-404, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ABE-404 belongs to the class of compounds known as sulfonamides and has been shown to have promising effects in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. Inhibition of CAIX activity leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects
N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce inflammation. N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has also been shown to have anti-viral properties, specifically against the hepatitis C virus.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound, with a high purity level, making it easy to handle and use in experiments. However, one limitation of N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the study of N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide. One potential application is in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and in combination with other treatments. Another potential application is in the treatment of viral infections, particularly the hepatitis C virus. Additionally, N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide may have potential applications in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Further research is needed to fully understand the potential of N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide in these areas.
In conclusion, N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide is a compound with promising potential for therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it an exciting area of research. Further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide involves the reaction of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 2-(1-adamantyloxy)ethylamine in the presence of a base. The resulting product is a white crystalline powder with a high purity level.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide has been studied in vitro and in vivo, and the results have been promising.

properties

Product Name

N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

Molecular Formula

C19H25Cl2NO4S

Molecular Weight

434.4 g/mol

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,5-dichloro-4-methoxybenzenesulfonamide

InChI

InChI=1S/C19H25Cl2NO4S/c1-25-17-7-16(21)18(8-15(17)20)27(23,24)22-2-3-26-19-9-12-4-13(10-19)6-14(5-12)11-19/h7-8,12-14,22H,2-6,9-11H2,1H3

InChI Key

WIZIGUHFQKCQLH-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl

Origin of Product

United States

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